![molecular formula C7H11N3 B2747393 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2091795-23-0](/img/structure/B2747393.png)
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (6-Me-THPP) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl substituent at the 6-position. This scaffold is part of the tetrahydropyrazolo[1,5-a]pyrazine (THPP) family, which has garnered attention in medicinal chemistry due to its versatility in drug discovery. The compound’s molecular formula is C₇H₁₁N₃ (base form), with a molecular weight of 137.18 g/mol (derived from unsubstituted THPP: C₆H₉N₃, 123.16 g/mol ). Its dihydrochloride salt (CAS 165894-07-5) has a molecular weight of 196.08 g/mol .
6-Me-THPP serves as a key intermediate in synthesizing allosteric modulators and enzyme inhibitors. For instance, it is utilized in the development of hepatitis B virus (HBV) core protein allosteric modulators (CpAMs), where derivatives like compound 45 demonstrated oral efficacy in reducing HBV DNA in murine models . The methyl group at position 6 enhances metabolic stability and influences stereochemical properties, critical for target binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with piperazine derivatives under controlled conditions. For example, the reaction of 2,3-diaminopyrazine with 1,2-dibromoethane in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives, while reduction can produce tetrahydropyrazine derivatives .
Scientific Research Applications
Biological Activities
Research has identified several significant biological activities associated with 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine:
- Enzyme Inhibition : This compound has been studied as an inhibitor of casein kinase 1, which plays a critical role in cell cycle regulation and signaling pathways. Inhibiting this enzyme can have implications in cancer treatment and other diseases .
- Anticancer Properties : Derivatives of this compound have shown potential anticancer effects in various studies. For instance, specific analogs have been demonstrated to inhibit the proliferation of cancer cells .
- Psychopharmacological Effects : Some studies suggest that certain derivatives may exhibit effects relevant to psychiatric disorders, although further research is needed to fully understand these implications .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Hepatitis B Treatment : Recent discoveries have identified this compound as a promising candidate for developing Hepatitis B Virus core protein allosteric modulators (CpAMs). These modulators effectively inhibit diverse nucleos(t)ide-resistant HBV variants. A lead compound demonstrated significant inhibition of HBV DNA viral load in animal models .
- Cancer Therapeutics : The unique structural features of this compound allow for the design of new drugs targeting various cancers. Its derivatives are under investigation for their ability to selectively modulate biological targets involved in tumor growth and metastasis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multiple methods involving reactions with electrophiles and other reagents. The ability to modify its structure leads to a variety of derivatives that may possess enhanced pharmacological properties. Some notable derivatives include:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Methyl-4H-pyrazolo[3,4-b]quinolin-3-one | Fused quinoline ring | Anticancer properties | Enhanced stability |
5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | Ethyl substitution | Inhibitor of protein kinases | Increased lipophilicity |
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Amino group substitution | Potential antidepressant activity | Different pharmacophore |
Case Studies and Research Findings
Recent research highlights the potential applications of this compound in various therapeutic contexts:
- Hepatitis B Virus Research : A study focusing on the development of core protein allosteric modulators demonstrated that specific derivatives could significantly reduce viral loads in infected models .
- Cancer Research : Investigations into the anticancer properties of this compound have yielded promising results regarding its efficacy against different cancer cell lines. Ongoing studies aim to elucidate the mechanisms underlying these effects .
- Psychopharmacology : Emerging studies are exploring the psychopharmacological effects of certain derivatives of this compound. These investigations are crucial for understanding potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The THPP scaffold tolerates diverse substituents, enabling tailored pharmacokinetic and pharmacodynamic profiles. Key analogues include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., isopropyl, cyclopropyl) enhance target selectivity but may reduce solubility. The 6-methyl group balances steric bulk and lipophilicity, optimizing membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity for further derivatization but may introduce metabolic liabilities .
Physicochemical and DMPK Properties
- Solubility : 6-Me-THPP (logP ≈ 1.5) exhibits moderate aqueous solubility, enhanced in salt forms (e.g., dihydrochloride) . Nitro- and carboxylate-substituted derivatives show lower logP values (0.5–1.0) but higher polarity .
- Metabolic Stability : Methyl substituents reduce CYP3A4-mediated oxidation compared to isopropyl analogues. However, 6-Me-THPP derivatives still activate CYP3A4 in vitro, a liability for drug-drug interactions .
Biological Activity
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of THPP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 150.18 g/mol. The compound features a fused pyrazole ring system that contributes to its biological properties.
1. Hepatitis B Virus (HBV) Inhibition:
Recent studies have identified THPP as a potent allosteric modulator of the HBV core protein. It effectively inhibits various nucleos(t)ide-resistant HBV variants. A lead compound from this series demonstrated significant inhibition of HBV DNA viral load in an HBV AAV mouse model following oral administration . This suggests potential for THPP derivatives in antiviral therapies.
2. Antimicrobial Activity:
THPP and its derivatives have been evaluated for their antimicrobial properties. In vitro studies indicated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This positions THPP as a promising scaffold for developing new antibacterial agents.
3. Protein Kinase Inhibition:
The pyrazole scaffold is known for its role in drug discovery as a building block for protein kinase inhibitors (PKIs). THPP's structural characteristics allow it to interact with various kinases, potentially leading to therapeutic applications in cancer treatment .
Table 1: Summary of Biological Activities of THPP
Case Study: Anti-HBV Activity
A study focused on the discovery and development of THPP derivatives showcased their efficacy in reducing viral loads in an animal model of HBV infection. The lead compound exhibited a significant decrease in viral replication when administered orally . This highlights the potential for THPP as a therapeutic agent against chronic HBV infections.
Case Study: Antimicrobial Efficacy
In another investigation, various derivatives of THPP were synthesized and tested against common pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting that further structural optimization could yield more effective agents for treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
- Methodology: Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, nitration at position 7 requires careful control of HNO₃ addition in H₂SO₄ at 0°C to avoid over-nitration, followed by purification via cold-water washing and vacuum drying . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., silylformamidine) can enhance regioselectivity and yield, as shown in derivatization studies .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?
- Methodology: Use ¹H/¹³C NMR to confirm substituent positions and purity. For example, methyl groups at position 6 show distinct singlet peaks in ¹H NMR, while carbonyl carbons in carboxylate derivatives exhibit specific shifts in ¹³C NMR . Mass spectrometry (HRMS) and X-ray crystallography further validate molecular geometry .
Q. How can researchers monitor reaction progress and ensure purity during synthesis?
- Methodology: Thin-layer chromatography (TLC) is standard for tracking intermediates. Post-reaction, column chromatography or recrystallization (e.g., from hexane) removes byproducts. Purity ≥95% is achievable via repeated washing with cold solvents and vacuum drying .
Q. What are common side reactions in the synthesis of pyrazolo[1,5-a]pyrazine derivatives, and how are they mitigated?
- Methodology: Over-functionalization (e.g., di-nitration) and ring-opening are common. Mitigation includes stepwise reagent addition, temperature control (0–25°C), and using protective groups (e.g., silyl agents) for sensitive sites .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved, and what factors dictate reactivity?
- Methodology: Position 7’s electrophilicity allows targeted substitution. For example, nitration with HNO₃/H₂SO₄ selectively modifies position 7, while alkylation with haloalkanes in propan-2-ol under heating (1 hr) introduces thioether groups . Steric effects and electronic directing groups (e.g., nitro) further guide selectivity .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology: Density functional theory (DFT) models optimize geometry, while molecular docking (e.g., AutoDock Vina) simulates binding to targets like kinases. For instance, the methyl group at position 6 enhances hydrophobic interactions in pyrazolo[1,5-a]pyrimidine derivatives .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved across studies?
- Methodology: Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in anticancer activity may arise from differential metabolic stability; use LC-MS to quantify intracellular compound levels . Cross-validate with structural analogs to isolate substituent effects .
Q. What strategies enable the synthesis of derivatives with diverse substituents (e.g., trifluoromethyl, hydrazinyl)?
- Methodology: Employ nucleophilic substitution (e.g., hydrazine for chloro groups) or Pd-catalyzed cross-coupling for aryl/heteroaryl additions. For trifluoromethylation, use Ruppert-Prakash reagents (e.g., TMSCF₃) under mild conditions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodology: Batch reproducibility issues stem from exothermic reactions (e.g., nitration). Use flow chemistry for controlled reagent mixing and in-line TLC monitoring. Pilot-scale recrystallization (e.g., from ethanol/water mixtures) improves yield consistency .
Q. How can structure-activity relationships (SAR) be systematically analyzed for this scaffold?
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXRZRLBMRDMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091795-23-0 | |
Record name | 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.